molecular formula C24H20O4 B11158426 4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one

4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B11158426
M. Wt: 372.4 g/mol
InChI Key: JDHDRBFZGLZQBL-UHFFFAOYSA-N
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Description

4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound with a unique structure that includes a chromenone core, an ethyl group, a methyl group, and a naphthyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one involves multiple steps, starting with the preparation of the chromenone core. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

4-ethyl-7-methyl-5-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one

InChI

InChI=1S/C24H20O4/c1-3-16-13-23(26)28-22-11-15(2)10-21(24(16)22)27-14-20(25)19-9-8-17-6-4-5-7-18(17)12-19/h4-13H,3,14H2,1-2H3

InChI Key

JDHDRBFZGLZQBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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